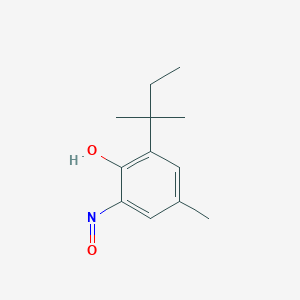
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- is an organic compound with a complex structure It is a derivative of phenol, characterized by the presence of a nitroso group (-NO) at the 6th position, a methyl group (-CH3) at the 4th position, and a 1,1-dimethylpropyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- typically involves multiple steps:
Starting Material: The synthesis begins with phenol as the starting material.
Alkylation: The phenol undergoes alkylation to introduce the 1,1-dimethylpropyl group at the 2nd position. This can be achieved using an alkyl halide in the presence of a strong base.
Nitration: The next step involves nitration to introduce the nitroso group at the 6th position. This is typically done using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Methylation: Finally, the compound is methylated at the 4th position using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the alkylation, nitration, and methylation reactions.
Purification: The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group (-NH2).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the substituents introduced.
Scientific Research Applications
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress. The compound may also interact with enzymes and proteins, affecting their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-: Lacks the nitroso group, resulting in different chemical properties and reactivity.
Phenol, 4-(1,1-dimethylpropyl)-: Lacks both the nitroso and methyl groups, leading to distinct chemical behavior.
Phenol, 2,4-bis(1,1-dimethylpropyl)-: Contains two 1,1-dimethylpropyl groups, resulting in different steric and electronic effects.
Uniqueness
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- is unique due to the presence of the nitroso group, which imparts distinct redox properties and reactivity. This makes it valuable for specific applications in research and industry.
Properties
CAS No. |
59919-28-7 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-methyl-2-(2-methylbutan-2-yl)-6-nitrosophenol |
InChI |
InChI=1S/C12H17NO2/c1-5-12(3,4)9-6-8(2)7-10(13-15)11(9)14/h6-7,14H,5H2,1-4H3 |
InChI Key |
GIOVHNRKUIIOSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=C(C(=CC(=C1)C)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


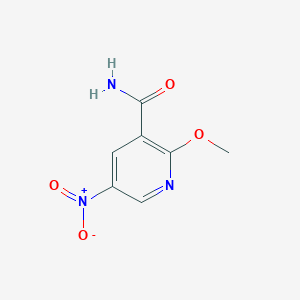
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one](/img/structure/B14598459.png)

![3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14598482.png)

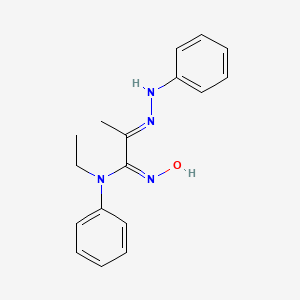

![4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate](/img/structure/B14598503.png)


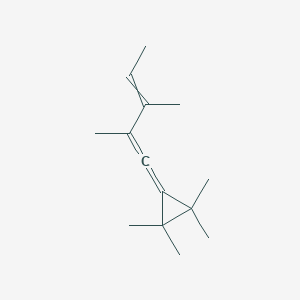
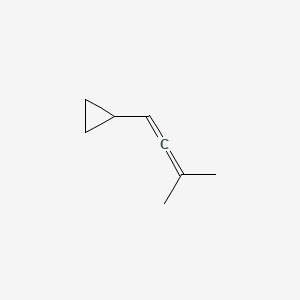

![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)
